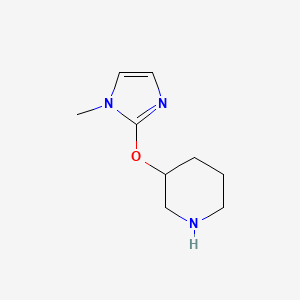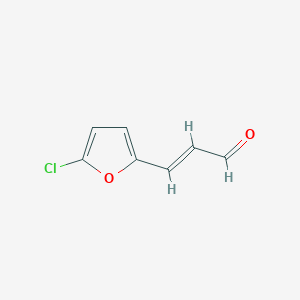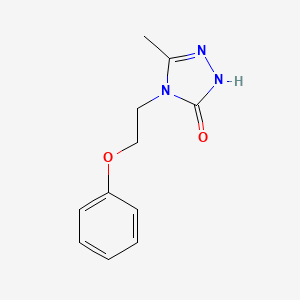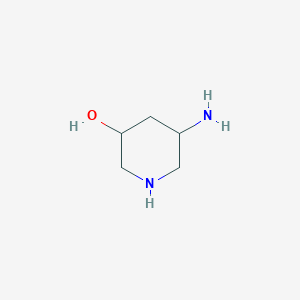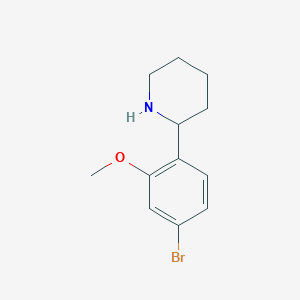![molecular formula C11H14BrNO2 B13602417 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine is a complex organic compound that features a brominated benzodioxin ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine typically involves multiple steps One common route starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient catalysts to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated compounds have shown efficacy.
作用機序
The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .
類似化合物との比較
Similar Compounds
(S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated benzodioxin core but differs in the functional groups attached to it.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Another similar compound with a different substitution pattern on the benzodioxin ring.
Uniqueness
What sets 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the bromine atom and the N-methylethan-1-amine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3 |
InChIキー |
YBFYDGLXAGSHSI-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC2=C(C(=C1)Br)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



aminehydrochloride](/img/structure/B13602351.png)
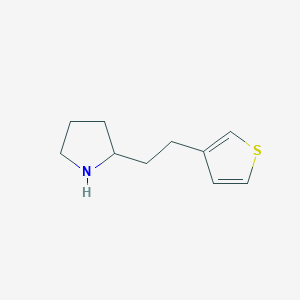
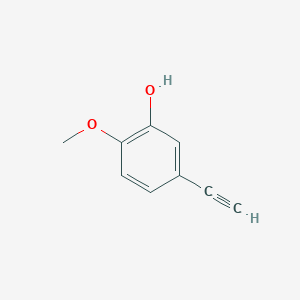

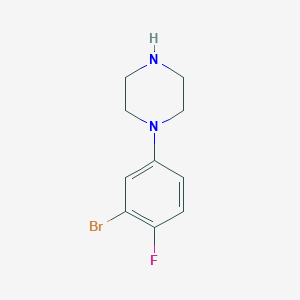
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

